3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. The key steps may include:
- Formation of the benzodioxin ring through cyclization reactions.
- Introduction of the dimethylphenyl group via Friedel-Crafts alkylation.
- Construction of the imidazo[2,1-b][1,3]thiazine core through condensation reactions.
- Hydroxylation to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can occur, replacing functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer properties. It can be used in studies to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its pharmacological properties can be studied to develop new treatments for various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its applications may include the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
Uniqueness
The uniqueness of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium lies in its specific structural features, such as the presence of the dimethylphenyl group and the hydroxyl group. These features may confer unique biological activities and chemical reactivity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C22H25N2O3S+ |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C22H25N2O3S/c1-15-4-5-16(2)18(12-15)23-14-22(25,24-8-3-11-28-21(23)24)17-6-7-19-20(13-17)27-10-9-26-19/h4-7,12-13,25H,3,8-11,14H2,1-2H3/q+1 |
InChI Key |
XLLXRHZRFRXBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC([N+]3=C2SCCC3)(C4=CC5=C(C=C4)OCCO5)O |
Origin of Product |
United States |
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